2,4-Difluorophenylacetonitrile is a specialized aromatic nitrile used as a critical precursor in the synthesis of complex organic molecules. The presence and specific positioning of two fluorine atoms on the phenyl ring significantly modify the compound's electronic properties and reactivity compared to non-fluorinated or mono-fluorinated analogs.[1][2] This structural feature is frequently leveraged in medicinal chemistry and agrochemical development to enhance metabolic stability, binding affinity, and overall efficacy of the final active ingredient.[1][3][4] It serves as a key intermediate in the production of pharmaceuticals, such as glucosylceramide synthase inhibitors, and advanced fungicidal agents.
Substituting 2,4-Difluorophenylacetonitrile with simpler analogs like Phenylacetonitrile or 4-Fluorophenylacetonitrile is often unviable in established synthesis routes. The specific 2,4-difluoro substitution pattern dictates the electronic and steric environment crucial for subsequent reactions and the final product's biological activity. For instance, in the synthesis of certain enzyme inhibitors, this precise fluorination pattern is essential for achieving high binding affinity with the target protein.[1] Using an incorrect isomer, such as 2,5-difluorophenylacetonitrile, or a mono-fluorinated version can lead to significantly lower reaction yields, failed cyclizations, or a final compound with diminished or nonexistent therapeutic or fungicidal efficacy.[1] Therefore, procurement decisions must prioritize the exact CAS number (656-35-9) to ensure process reproducibility and the performance of the end-product.
2,4-Difluorophenylacetonitrile is a documented starting material in multiple patented and published synthetic routes to Eliglustat, an FDA-approved treatment for Gaucher disease.[5][6][7] Its structure forms a core component of the final active pharmaceutical ingredient. Alternative routes starting from different precursors, such as 1,4-benzodioxan, require a completely different multi-step synthetic strategy, including Friedel-Crafts acylation and reactions with chiral amines.[8][9] Procuring 2,4-Difluorophenylacetonitrile allows for direct entry into established, high-yielding routes that build the key pyrrolidine ring structure essential for the drug's function.
| Evidence Dimension | Synthetic Route Viability |
| Target Compound Data | Serves as a direct precursor for building the critical (R,R)-1-(2,4-difluorophenyl)-pyrrolidine moiety of Eliglustat. |
| Comparator Or Baseline | Alternative synthesis starting from 1,4-benzodioxan, which requires a fundamentally different and separate synthetic pathway. |
| Quantified Difference | Not a quantitative yield difference, but a fundamental strategic divergence in synthesis. Use of this compound avoids re-development of entirely different reaction sequences. |
| Conditions | Documented multi-step syntheses for the pharmaceutical agent Eliglustat. |
For process chemists and manufacturers, using this specific precursor provides a direct and validated pathway to a high-value pharmaceutical, reducing process development risk and time.
In the development of novel benzimidazole-based antifungal agents, the specific 2,4-difluoro substitution on the benzyl ring, derived from 2,4-Difluorophenylacetonitrile, is directly correlated with maximal efficacy. A study on N1-aryl-benzimidazoles demonstrated that the compound featuring a 2,4-difluorinated benzyl ring exhibited the highest antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus flavus, with MIC values of 16–32 mg/L.[5] In contrast, placing a fluoro group at the 3-position resulted in a loss of activity, highlighting the non-interchangeable nature of positional isomers for achieving the desired biological effect.
| Evidence Dimension | Antifungal Activity (MIC) |
| Target Compound Data | Highest activity against multiple fungal strains (MIC = 16–32 mg/L) for the final derivative. |
| Comparator Or Baseline | Isomeric substitution at the 3-position, which leads to a loss of activity. |
| Quantified Difference | Qualitatively described as 'highest activity' for the 2,4-difluoro pattern versus 'activity is lost' for a 3-fluoro analog. |
| Conditions | In vitro antifungal screening against C. albicans, S. cerevisiae, and A. flavus. |
This directly informs procurement for agrochemical R&D, as selecting the 2,4-difluoro precursor is a prerequisite for synthesizing the most potent fungicidal candidates in this class.
2,4-Difluorophenylacetonitrile is utilized as a key starting material for creating complex pyrrolidine-containing scaffolds, which are prevalent motifs in over 20 FDA-approved drugs.[5] For example, it is a precursor to (R)-2-(2,4-difluorophenyl)pyrrolidine, a crucial intermediate for various therapeutic agents. The synthesis often involves a multi-step sequence where the nitrile group is transformed and cyclized. The 2,4-difluoro substitution pattern is retained throughout the synthesis and is critical for the final molecule's interaction with biological targets. Using a non-fluorinated or mono-fluorinated analog would result in a fundamentally different final scaffold with altered binding properties.
| Evidence Dimension | Precursor Suitability for Core Scaffolds |
| Target Compound Data | Enables synthesis of the 2-(2,4-difluorophenyl)pyrrolidine scaffold. |
| Comparator Or Baseline | Phenylacetonitrile or 4-Fluorophenylacetonitrile, which would produce scaffolds lacking the specific electronic and steric profile conferred by the 2,4-difluoro pattern. |
| Quantified Difference | Not applicable (structural difference). The substitution pattern is a defining feature of the target scaffold. |
| Conditions | Multi-step organic synthesis targeting pyrrolidine-based drug intermediates. |
For medicinal chemists and procurement managers in drug discovery, sourcing this specific building block is essential for programs targeting enzymes or receptors where the 2,4-difluoroaryl motif is a known pharmacophore.
As a validated starting material for the pharmaceutical agent Eliglustat, this compound is the right choice for contract manufacturing organizations (CMOs) and pharmaceutical companies engaged in the process development or commercial-scale synthesis of this drug for Gaucher disease.[5][10] Its use de-risks the supply chain by aligning with established synthetic routes.
In agrochemical research, this compound is a critical building block for creating novel fungicides where high efficacy is linked to the 2,4-difluoro substitution pattern.[8] It is particularly suited for lead optimization programs targeting fungal strains where analogs with other substitution patterns have shown lower activity.
This precursor is ideal for constructing focused compound libraries centered around the (difluorophenyl)pyrrolidine scaffold.[11] This is relevant for drug discovery programs targeting kinases or other enzymes where this specific fluorinated motif is known to confer desirable binding or ADME properties.
Irritant